2'-Oxo Ifosfamide 2'-Oxo Ifosfamide
Brand Name: Vulcanchem
CAS No.: 72578-71-3
VCID: VC4546196
InChI: InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)
SMILES: C1CN(P(=O)(OC1)NCCCl)C(=O)CCl
Molecular Formula: C7H13Cl2N2O3P
Molecular Weight: 275.07

2'-Oxo Ifosfamide

CAS No.: 72578-71-3

Cat. No.: VC4546196

Molecular Formula: C7H13Cl2N2O3P

Molecular Weight: 275.07

* For research use only. Not for human or veterinary use.

2'-Oxo Ifosfamide - 72578-71-3

Specification

CAS No. 72578-71-3
Molecular Formula C7H13Cl2N2O3P
Molecular Weight 275.07
IUPAC Name 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone
Standard InChI InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)
Standard InChI Key KJRISYCCYWZCOF-OAHLLOKOSA-N
SMILES C1CN(P(=O)(OC1)NCCCl)C(=O)CCl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2'-Oxo Ifosfamide (CAS No. 72578-71-3) shares the core oxazaphosphorine ring structure of ifosfamide but features a ketone group at the 2'-position. Its molecular formula is C₇H₁₃Cl₂N₂O₃P, with a molecular weight of 275.07 g/mol. The IUPAC name, 2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone, reflects its functional groups: two chloroethyl side chains and a phosphoryl center critical for alkylating activity.

Table 1: Key Molecular Properties of 2'-Oxo Ifosfamide

PropertyValue
Molecular FormulaC₇H₁₃Cl₂N₂O₃P
Molecular Weight275.07 g/mol
IUPAC Name2-chloro-1-[2-(2-chloroethylamino)-2-oxo-1,3,2λ⁵-oxazaphosphinan-3-yl]ethanone
SMILESC1CN(P(=O)(OC1)NCCCl)C(=O)CCl
InChI KeyKJRISYCCYWZCOF-OAHLLOKOSA-N
PubChem CID10923784

The presence of the oxo group at the 2'-position distinguishes it from ifosfamide, altering its reactivity and metabolic stability .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2'-Oxo Ifosfamide involves multi-step reactions starting from aminopropanol and phosphorus oxychloride. A patented method (CN101058589A) outlines the following optimized pathway :

  • Ring-Closure Reaction: Aminopropanol reacts with phosphorus oxychloride at -5–25°C for 2–8 hours to form phosphoryl chloride.

  • Substitution with Chloroethylamine: Chloroethylamine hydrochloride is introduced, yielding phosphamide after 3–5 hours.

  • Chloroacetyl Chloride Addition: Reaction with chloroacetyl chloride produces the intermediate 3-(2-chloroacetyl)-2-[(2-chloroethyl)amino]-tetrahydro-2H-1,3,2-oxazaphosphorin-2-oxide.

  • Reduction: Treatment with sodium tetrahydroborate or related agents reduces the intermediate to 2'-Oxo Ifosfamide .

Table 2: Key Reaction Conditions

StepReactantsTemperature RangeTimeCatalyst
1Aminopropanol + POCl₃-5–25°C2–8 hrsTriethylamine
2Phosphoryl chloride + C₂H₅ClN·HCl-5–25°C3–5 hrsTriethylamine
3Phosphamide + ClCH₂COCl-5–20°C5–10 hrsNone
4Intermediate + NaBH₄-5–10°C10–20 hrsBF₃ etherate

This route achieves a total yield of 30–35%, avoiding highly toxic reagents and simplifying industrial scalability .

Mechanism of Action and Metabolic Role

Bioactivation and DNA Alkylation

Like ifosfamide, 2'-Oxo Ifosfamide is a prodrug requiring hepatic activation via cytochrome P450 enzymes (primarily CYP3A4/5). The metabolic cascade proceeds as follows:

  • Oxidation: Conversion to 4-hydroxy-ifosfamide, which spontaneously tautomerizes to aldo-ifosfamide.

  • Ring Opening: Aldo-ifosfamide breaks down into ifosfamide mustard and acrolein.

  • DNA Cross-Linking: Ifosfamide mustard forms interstrand cross-links at guanine N7 positions, disrupting DNA replication .

The 2'-oxo modification slows degradation, prolonging the compound’s half-life and enhancing its utility in metabolic tracking studies .

Toxicity Considerations

  • Acrolein: Causes hemorrhagic cystitis, mitigated by co-administration of mesna .

  • Chloroacetaldehyde: A neurotoxic and nephrotoxic metabolite unaffected by mesna .

Applications in Pharmaceutical Research

Pharmacokinetic Studies

Deuterated analogs like 2'-Oxo Ifosfamide-d4 (EVT-12564645) are used as internal standards in LC-MS/MS assays to quantify ifosfamide and its metabolites in plasma. The deuterium atoms stabilize the compound against metabolic degradation, ensuring accurate measurements.

Analytical Method Development

2'-Oxo Ifosfamide serves as a reference material for:

  • Validating chromatographic separation techniques.

  • Calibrating mass spectrometers in forensic toxicology.

Drug-Drug Interaction Studies

Its stability allows researchers to assess how hepatic enzyme inhibitors/inducers (e.g., ketoconazole, rifampicin) alter ifosfamide metabolism .

Pharmacological and Clinical Considerations

Resistance Mechanisms

Tumor resistance arises from:

  • Enhanced DNA repair (e.g., upregulated ERCC1).

  • Glutathione-S-transferase-mediated detoxification .

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